![molecular formula C13H18INO B5112524 1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
1-[3-(4-iodophenoxy)propyl]pyrrolidine
説明
1-[3-(4-iodophenoxy)propyl]pyrrolidine, also known as IPP, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of research. This compound belongs to the class of pyrrolidine derivatives and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of 1-[3-(4-iodophenoxy)propyl]pyrrolidine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are known to play a role in various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to bind selectively to sigma-1 receptors, which may lead to the modulation of these processes. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-iodophenoxy)propyl]pyrrolidine are complex and varied, depending on the specific context in which it is studied. In neuroscience, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to enhance neuronal survival and protect against neurodegeneration. In cancer research, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
実験室実験の利点と制限
The advantages of using 1-[3-(4-iodophenoxy)propyl]pyrrolidine in lab experiments include its well-established synthesis method, its selective affinity for sigma-1 receptors, and its potential therapeutic applications in various fields of research. However, there are also some limitations to using 1-[3-(4-iodophenoxy)propyl]pyrrolidine in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the specific context in which it is studied.
将来の方向性
There are several future directions for research on 1-[3-(4-iodophenoxy)propyl]pyrrolidine. One potential direction is to further investigate its mechanism of action and its effects on sigma-1 receptors. Another potential direction is to explore its potential therapeutic applications in other fields of research, such as immunology and infectious diseases. Additionally, the development of new analogs of 1-[3-(4-iodophenoxy)propyl]pyrrolidine with improved properties and selectivity may also be an area of future research.
科学的研究の応用
1-[3-(4-iodophenoxy)propyl]pyrrolidine has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to have a selective affinity for sigma-1 receptors, which are known to play a key role in the regulation of neuronal activity. 1-[3-(4-iodophenoxy)propyl]pyrrolidine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been used as a tool in drug discovery research, as it can be modified to create analogs with different chemical and biological properties.
特性
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTMAMYIBZIZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Iodophenoxy)propyl]pyrrolidine | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)
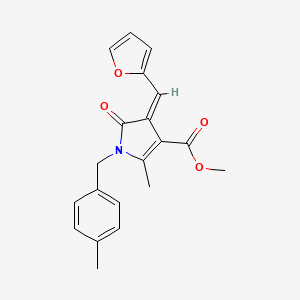

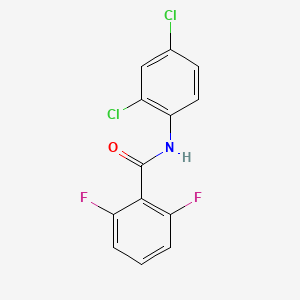
![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)

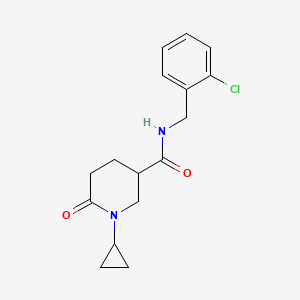
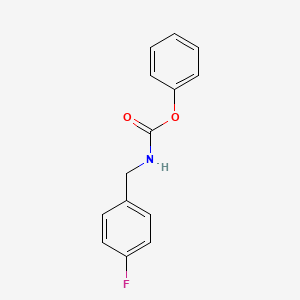
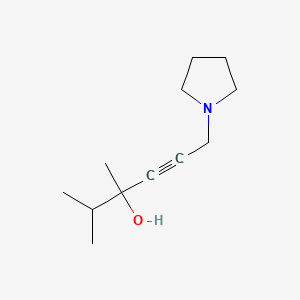
![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)